molecular formula C14H14N2O2 B7481798 Morpholin-4-yl(quinolin-6-yl)methanone

Morpholin-4-yl(quinolin-6-yl)methanone

Cat. No.: B7481798
M. Wt: 242.27 g/mol
InChI Key: PAGJVESBFMSENG-UHFFFAOYSA-N
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Description

Morpholin-4-yl(quinolin-6-yl)methanone is a heterocyclic compound featuring a morpholine ring conjugated to a quinoline moiety via a ketone bridge. The molecular formula is C₁₅H₁₄N₂O₂, with a calculated molecular weight of 262.29 g/mol. This structure combines the electron-rich morpholine ring, known for enhancing solubility and bioavailability, with the planar aromatic quinoline system, which is frequently utilized in medicinal chemistry for its interaction with biological targets such as kinases and DNA .

The morpholine moiety in this compound may further modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name

morpholin-4-yl(quinolin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(16-6-8-18-9-7-16)12-3-4-13-11(10-12)2-1-5-15-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGJVESBFMSENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of morpholin-4-yl(quinolin-6-yl)methanone typically involves the reaction of quinoline derivatives with morpholine under specific conditions. One common method involves the use of quinoline-6-carboxylic acid as a starting material, which is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Morpholin-4-yl(quinolin-6-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Morpholin-4-yl(quinolin-6-yl)methanone is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules for research and development .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also employed in the development of probes for imaging and diagnostic purposes .

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its ability to interact with specific receptors or enzymes. This compound may serve as a lead compound for the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain products, such as coatings and polymers .

Mechanism of Action

The mechanism of action of morpholin-4-yl(quinolin-6-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety can bind to certain receptors or enzymes, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Heterocyclic Substitutions

  • Thiomorpholine vs.
  • Quinoline vs. Benzoxadiazole: CX717 (2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone) replaces quinoline with a benzoxadiazole ring, shifting activity toward CNS modulation (e.g., ampakine effects) rather than anticancer applications .

Halogen and Bulky Substituents

  • Bromine Addition: The brominated analog 6-bromo-2-(3-methylphenyl)quinolin-4-ylmethanone exhibits a higher molecular weight (423.31 g/mol) and likely improved DNA intercalation or kinase inhibition due to bromine’s electronegativity and steric effects .
  • Cyclopropane Integration : Cyclopropane-containing analogs (e.g., 15db in ) demonstrate synthetic challenges, such as diastereomer separation (dr 20:1), but may confer conformational rigidity for selective target binding .

Physicochemical and Pharmacokinetic Profiles

  • Solubility: Morpholine derivatives generally exhibit improved aqueous solubility compared to non-heterocyclic analogs. Thiomorpholine’s sulfur atom further enhances lipid solubility .
  • Metabolic Stability: The quinoline-morpholine scaffold resists rapid hepatic degradation, as evidenced by analogs like CX717 with prolonged CNS activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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